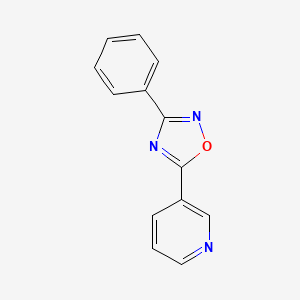

3-phenyl-5-(3-pyridyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-5-pyridin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNJZOBBJYPFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Phenyl 5 3 Pyridyl 1,2,4 Oxadiazole and Its Analogues

Classical and Established Synthetic Routes to the 1,2,4-Oxadiazole (B8745197) Ring System

Traditional methods for constructing the 1,2,4-oxadiazole core are well-documented and remain widely used due to their reliability. These routes primarily involve the cyclization of amidoxime (B1450833) intermediates or cycloaddition reactions.

The most conventional approach to 3,5-disubstituted 1,2,4-oxadiazoles originates from amidoximes. nih.govrjptonline.org An amidoxime, such as benzamidoxime (B57231), provides the N-C-N fragment that will become the C3, N2, and N-substituent of the final heterocycle, while the acylating agent provides the C-O-C fragment for the C5, O1, and O-substituent.

This well-established, two-step protocol is one of the most common methods for synthesizing 1,2,4-oxadiazoles. nih.gov The process involves the initial O-acylation of an amidoxime with an activated carboxylic acid derivative, followed by a cyclodehydration step to form the aromatic ring. mdpi.comresearchgate.net

The first step is the acylation of the amidoxime's hydroxyl group. This is typically achieved using highly reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base. nih.govresearchgate.net For the synthesis of 3-phenyl-5-(3-pyridyl)-1,2,4-oxadiazole, this would involve the reaction of benzamidoxime with an activated form of nicotinic acid, such as nicotinoyl chloride.

The second step is the intramolecular cyclization of the isolated O-acylamidoxime intermediate. This transformation is commonly induced by heating (thermolysis), often at temperatures up to 140°C in solvents like toluene (B28343) or xylene. mdpi.comrjptonline.org Alternatively, the cyclization can be promoted chemically under milder conditions. The use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) at room temperature is a notable method that can significantly reduce reaction times and improve yields. mdpi.comrjptonline.org

A variety of reagents and conditions can be employed for this two-step process, as summarized in the table below.

Table 1: Selected Conditions for Two-Step 1,2,4-Oxadiazole Synthesis via O-Acylamidoxime Intermediates

| Amidoxime Precursor | Acylating Agent | Cyclization Conditions | Product Type | Reference(s) |

| Benzamidoxime | Chloroacetyl chloride | Reflux in toluene | 3-Phenyl-5-(halomethyl)-1,2,4-oxadiazole | rjptonline.org |

| Substituted benzamidoximes | Acridone-linked acyl chloride | Reflux in toluene | Acridone-substituted 1,2,4-oxadiazoles | rjptonline.org |

| DNA-conjugated aryl nitriles (converted to amidoximes) | Various carboxylic acids with EDC/HOAt | Heat at 90°C in borate (B1201080) buffer | DNA-encoded 1,2,4-oxadiazoles | nih.gov |

| 4-Iodobenzonitrile (converted to amidoxime) | 4-tert-Butyl dimethyl silyl (B83357) benzoyl chloride | Heat at 120°C in toluene, then TBAF | 3-Aryl-5-aryl-1,2,4-oxadiazoles | nih.gov |

This table is interactive. Data can be sorted and filtered.

To streamline the synthesis, direct condensation methods that bypass the isolation of the O-acylamidoxime intermediate have been developed. These routes involve reacting an amidoxime directly with a carboxylic acid or its less reactive derivatives, such as esters. nih.govnih.gov

When using a carboxylic acid, a coupling agent is required to facilitate the initial acylation in situ. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govrjptonline.orgacs.orgscielo.br For example, 2-morpholinoquinoline-3-carboxamidoxime can be cyclized with benzoic acid using EDC.HCl, followed by heating. rjptonline.org Another approach involves activating the carboxylic acid with ethyl chloroformate to form a mixed anhydride (B1165640), which then readily reacts with an arylamidoxime to yield the 1,2,4-oxadiazole. scielo.br

The condensation of amidoximes with esters is also an effective route, particularly when conducted in a superbasic medium like sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO) at room temperature. mdpi.comresearchgate.net This method has been successfully used to synthesize analogues like 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole from the corresponding amidoxime and indole-5-carboxylic acid methyl ester. researchgate.net

An alternative strategy for forming the 1,2,4-oxadiazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a nitrile (the dipolarophile). nih.govresearchgate.netresearchgate.net This method is powerful because the substitution pattern on the final product is determined by the choice of the starting nitrile and the precursor to the nitrile oxide.

To synthesize this compound via this route, one could react benzonitrile (B105546) oxide with nicotinonitrile or, conversely, nicotinonitrile oxide with benzonitrile. Nitrile oxides are reactive intermediates and are typically generated in situ from precursors like hydroximoyl chlorides (via dehydrochlorination with a base) or by dehydration of nitroalkanes. organic-chemistry.orgmdpi.com

Conventional 1,3-dipolar cycloadditions often involve an electron-rich nitrile oxide and an electron-deficient nitrile. rsc.org However, inverse electron-demand cycloadditions, which use an electron-deficient nitrile oxide and an electron-rich nitrile, have also been developed and are supported by DFT calculations. rsc.org This expands the scope and versatility of the cycloaddition approach.

Amidoxime Cyclization Pathways

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on improving the efficiency and environmental footprint of 1,2,4-oxadiazole synthesis through one-pot reactions and the use of green catalysts.

One notable method involves the reaction of an amidoxime with a carboxylic acid ester in a NaOH/DMSO medium, which facilitates both the acylation and the cyclocondensation steps in a single pot at room temperature. mdpi.comresearchgate.net Another approach is the one-pot reaction of aryl nitriles with hydroxylamine, followed by the addition of an acyl chloride like crotonoyl chloride, to produce the target heterocycle under mild conditions. researchgate.netias.ac.in

Microwave-assisted synthesis has also emerged as a powerful tool, significantly shortening reaction times. nih.govresearchgate.net For instance, 3,5-disubstituted 1,2,4-oxadiazoles can be prepared from amidoximes and carboxylic acids using polymer-supported reagents under microwave heating, which simplifies product purification. acs.org

More recently, sustainable catalysts have been explored. Graphene oxide (GO) has been employed as an inexpensive, metal-free, heterogeneous catalyst that exhibits dual activity as both a solid acid and an oxidizing agent for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and aldehydes. nih.gov

Table 2: Comparison of Selected One-Pot Synthetic Strategies for 1,2,4-Oxadiazoles

| Reactants | Key Reagents/Catalyst | Conditions | Key Advantages | Reference(s) |

| Nitrile, Aldehyde, Hydroxylamine HCl | Base (e.g., K₂CO₃) | Heat | No external oxidant needed; aldehyde acts as both substrate and oxidant | rsc.org |

| Amidoxime, Carboxylic Acid Ester | NaOH/DMSO | Room Temperature | Ambient temperature, no special additives required | mdpi.comresearchgate.net |

| Aryl Nitrile, Hydroxylamine, Crotonoyl Chloride | Acetic acid (catalyst) | Mild conditions | High yields, avoids pre-synthesis of amidoxime | researchgate.netias.ac.in |

| Amidoxime, Aldehyde | Graphene Oxide (GO) | 80 °C | Metal-free, heterogeneous catalyst, dual catalytic role | nih.gov |

| Amidoxime, Carboxylic Acid | Polymer-supported carbodiimide | Microwave heating | Rapid, high purity, simplified workup | acs.org |

This table is interactive. Data can be sorted and filtered.

Catalytic Methods in 1,2,4-Oxadiazole Formation

The use of catalysts to mediate the cyclization of precursor molecules is pivotal in modern organic synthesis, often allowing for milder reaction conditions and preventing the formation of unwanted byproducts. chim.it For the synthesis of 1,2,4-oxadiazoles, both metal-based and organic catalysts have been employed to great effect.

Metal-Catalyzed Cyclizations (e.g., Copper-Catalyzed)

Metal catalysts have proven effective in the formation of the 1,2,4-oxadiazole ring through various mechanisms. Copper-catalyzed reactions are particularly notable. A one-step, copper-catalyzed cascade reaction has been developed to synthesize 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. nih.govmdpi.com This tandem process involves radical C-H bond oxidation, followed by copper-catalyzed oxidative formation of C-N, C-O, and N-O bonds. nih.gov Similarly, copper(II) oxide nanoparticles have been utilized as a reusable catalyst for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a related isomer. organic-chemistry.org Another approach involves a [3+2] cycloaddition reaction catalyzed by copper acetate (B1210297) and sodium ascorbate. rjptonline.org

Beyond copper, other metals have been successfully used. For instance, a platinum(IV) complex can catalyze the 1,3-dipolar cycloaddition of nitrile oxides to organonitriles, providing a route to 1,2,4-oxadiazoles under mild conditions. nih.gov Iron(III) nitrate (B79036) has been shown to mediate a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org Other catalytic systems include PTSA-ZnCl₂ for the reaction of amidoximes and organic nitriles, and titanium dioxide nanoparticles for the one-pot synthesis of trifluoromethyl-1,2,4-oxadiazoles. nih.govmdpi.comorganic-chemistry.org

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Copper Catalyst | Amidines and Methylarenes | Cascade Oxidative Cyclization | One-pot, mild conditions, tandem oxidation-amination-cyclization. | nih.govmdpi.com |

| Platinum(IV) Complex | Nitrile Oxides and Organonitriles | 1,3-Dipolar Cycloaddition | Operates under mild conditions. | nih.gov |

| Iron(III) Nitrate | Alkynes and Nitriles | Selective Synthesis | Leads to 3-acyl-1,2,4-oxadiazoles. | organic-chemistry.org |

| PTSA-ZnCl₂ | Amidoximes and Organic Nitriles | Cyclization | Efficient and mild catalyst system. | organic-chemistry.org |

| Silver(I) Triflate (AgOTf) | Silyl Nitronates and Chloroacetonitrile | [2+3]-Cycloaddition | Novel pathway to 3,5-disubstituted 1,2,4-oxadiazoles. | mdpi.com |

Organocatalytic and Base-Mediated Protocols (e.g., Superbase Systems, TBAF, Pyridine)

Non-metal-catalyzed methods, particularly those employing bases and organocatalysts, are common for synthesizing the 1,2,4-oxadiazole ring, often from O-acylamidoxime precursors. researchgate.net

Tetrabutylammonium fluoride (TBAF) is a widely recognized mild and efficient catalyst for the high-yield conversion of O-acylamidoximes (also known as alkanoyl- and aroyloxyamidines) into 3,5-disubstituted-1,2,4-oxadiazoles. nih.govresearchgate.net The reaction proceeds smoothly in a solvent like tetrahydrofuran (THF) at room temperature, with reaction times varying from 1 to 16 hours depending on the amount of TBAF used (catalytic to stoichiometric). nih.govresearchgate.net The mechanism involves the fluoride ion acting as a base to facilitate the cyclodehydration. nih.govresearchgate.net Tetrabutylammonium hydroxide (TBAH) has also been used effectively under similar mild conditions. chim.it Pyridine (B92270) is another organic base frequently used, often as a solvent or co-catalyst, in the reaction between amidoximes and acyl chlorides to improve synthesis efficacy. nih.govresearchgate.net

Superbase systems, such as a mixture of an alkali metal hydroxide (MOH, where M = Na, K, or Li) and dimethyl sulfoxide (DMSO), have emerged as highly effective media for the synthesis of 1,2,4-oxadiazoles. chim.it The MOH/DMSO system can be used for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and esters at room temperature, achieving excellent yields in short timeframes. chim.itnih.gov This approach is noted for its high efficiency and simple work-up procedures. nih.govresearchgate.net Inorganic bases like cesium carbonate (Cs₂CO₃) in acetonitrile (B52724) have also been employed for the room-temperature cyclocondensation of amidoximes with acyl chlorides. nih.govmdpi.com

| Catalyst/Base System | Precursor | Key Features | Reference |

|---|---|---|---|

| TBAF (Tetrabutylammonium fluoride) | O-acylamidoximes | Mild, efficient, room temperature, high yield. | chim.itnih.govresearchgate.net |

| MOH/DMSO (M=Na, K) | Amidoximes and Esters/Acyl Chlorides | Superbase system, one-pot, room temperature, high efficiency. | chim.itnih.govnih.gov |

| Pyridine | Amidoximes and Acyl Chlorides | Acts as catalyst and/or solvent to improve efficacy. | nih.govresearchgate.net |

| Cs₂CO₃ (Cesium Carbonate) | Amidoximes and Acyl Chlorides | Inorganic base, one-pot, room temperature. | nih.govmdpi.com |

Oxidative Cyclization Techniques

Oxidative cyclization represents a modern and powerful strategy for forming the 1,2,4-oxadiazole ring, where the final bond formation is accomplished via an oxidation step. mdpi.comresearchgate.net This approach often allows for the use of different starting materials compared to traditional condensation methods.

A variety of oxidants have been employed for this purpose. Hypervalent iodine reagents are particularly common. Iodobenzene diacetate (IBD or PhI(OAc)₂) can mediate the oxidative cyclization of N-acylguanidines to form 3-amino-1,2,4-oxadiazoles in high yields at ambient temperature. chim.itnih.gov Similarly, 2-iodosylbenzoic acid triflate, which can be generated in situ, promotes the oxidative cycloaddition of aldoximes with nitriles. mdpi.com

Other oxidizing agents include N-Bromosuccinimide (NBS), which facilitates the oxidative cyclization of N-acyl amidines at room temperature to afford near-quantitative yields of 1,2,4-oxadiazoles. nih.govmdpi.com A combination of NBS or molecular iodine (I₂) with a base like DBU or K₂CO₃ can be used to synthesize 1,2,4-oxadiazoles from N-benzyl amidoximes. nih.govmdpi.com More recently, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been described as an effective mediator for the oxidative cyclization of amidoximes, tolerating a wide range of functional groups. researchgate.net In a unique approach, graphene oxide (GO) has been shown to possess dual catalytic activity, acting as both an acid catalyst and an oxidizing agent in a one-pot synthesis of 1,2,4-oxadiazoles. nih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly influencing the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles. nih.govmdpi.com Key advancements have been made in developing reactions that run at ambient temperatures and in the absence of traditional solvents.

Room Temperature Reaction Conditions

Performing reactions at room temperature is a core tenet of green chemistry as it significantly reduces the energy required for heating. researchgate.net A substantial body of research has focused on developing ambient-temperature syntheses for 1,2,4-oxadiazoles. nih.govresearchgate.netnih.gov

Many of the catalytic methods previously discussed are amenable to room temperature conditions. The TBAF-catalyzed cyclization of O-acylamidoximes is a prime example of a mild and efficient room-temperature process. chim.itnih.gov Likewise, the use of superbase systems like NaOH/DMSO or KOH/DMSO facilitates the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and various carboxyl derivatives at ambient temperatures. nih.govresearchgate.net Several oxidative cyclization protocols also proceed efficiently at room temperature, including those promoted by NBS, IBD, and PIDA, making them attractive from a green chemistry perspective. nih.govmdpi.comnih.gov The development of these methods allows for the inclusion of thermosensitive functional groups in the final oxadiazole products. mdpi.comresearchgate.net

Solvent-Free Methods

Eliminating volatile organic solvents is another key goal of green chemistry, leading to the development of solvent-free reaction conditions. Microwave irradiation is a powerful tool in this area, often enabling rapid, solvent-free synthesis. nih.govresearchgate.net One-pot, three-component reactions between nitriles, hydroxylamine, and Meldrum's acid under solvent-free microwave conditions can produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Another protocol uses microwave irradiation with magnesia-supported sodium carbonate for the solvent-free synthesis from nitriles and acyl halides. researchgate.net

Beyond microwave-assisted methods, other solvent-free techniques have been reported. The reaction of benzamidoximes with succinic anhydride can be performed at 120-130°C under solvent-free conditions to yield 3-aryl-1,2,4-oxadiazoles. rjptonline.org Grinding techniques, which involve the mechanical mixing of solid reactants, also represent an eco-friendly, solvent-free approach. researchgate.net Furthermore, using recyclable solid supports, such as silica (B1680970) gel or potassium fluoride on alumina, can facilitate reactions and simplify purification, minimizing solvent use. nih.govnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating the formation of heterocyclic compounds, including 1,2,4-oxadiazoles. organic-chemistry.org This method significantly reduces reaction times from hours to minutes and frequently improves product yields compared to conventional heating protocols. ijpsjournal.com The synthesis typically involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its derivative.

For the synthesis of this compound, this would involve reacting benzamidoxime with nicotinic acid (or an activated form like an acyl chloride or ester) in a suitable high-boiling solvent, such as DMF, under microwave irradiation. nih.gov The microwave energy is directly absorbed by the polar molecules in the mixture, leading to rapid and uniform heating that facilitates the efficient formation of the intermediate O-acylamidoxime and its subsequent cyclization to the oxadiazole ring. nih.gov

Research on analogous heterocyclic systems demonstrates the clear advantages of this approach. For instance, the synthesis of various 1,3,4-oxadiazole (B1194373) and triazolothiadiazole derivatives shows a dramatic reduction in reaction time and an increase in yield when switching from conventional reflux to microwave irradiation. ijpsjournal.comsigmaaldrich.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Heterocycles Data is generalized from findings for structurally related oxadiazole and thiadiazole syntheses.

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 4 - 26 hours | 5 - 15 minutes | ijpsjournal.comsigmaaldrich.com |

| Typical Yield | 50 - 75% | 73 - 90% | ijpsjournal.comsigmaaldrich.com |

| Conditions | Reflux in high-boiling solvent (e.g., ethanol, DMF) | Sealed vessel, 250-450W power | nih.govsigmaaldrich.com |

High-Pressure Reaction Conditions

The application of high-pressure reaction conditions for the synthesis of this compound is not widely documented in scientific literature. Standard synthetic routes, such as thermal cyclization or microwave-assisted methods, are generally sufficient and highly effective for the construction of the 1,2,4-oxadiazole ring from common starting materials. These established methods typically provide good to excellent yields without the need for specialized high-pressure equipment. Consequently, the exploration of high-pressure conditions for this particular transformation has not been a significant focus of research.

Regioselectivity and Stereoselectivity Control in 1,2,4-Oxadiazole Formation

Controlling the substitution pattern (regioselectivity) is a critical aspect of synthesizing asymmetrically substituted 1,2,4-oxadiazoles. Since the target molecule is 3-phenyl -5-(3-pyridyl )-1,2,4-oxadiazole, the synthetic strategy must be chosen to ensure the correct placement of the phenyl and pyridyl groups on the heterocyclic core.

Regioselectivity

The formation of the 3,5-disubstituted 1,2,4-oxadiazole ring is primarily governed by two well-established synthetic pathways, and the choice between them dictates the final regiochemistry. researchgate.netnih.gov

Amidoxime and Acylating Agent Route ([N-C-N-O] + [C]): This is the most common and reliable method for controlling regioselectivity. researchgate.net To synthesize the target compound, benzamidoxime (providing the phenyl group at the C3 position) is reacted with an activated derivative of nicotinic acid , such as nicotinoyl chloride. The initial reaction forms an O-acylamidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration to yield exclusively This compound . ijpcsonline.comnih.gov

Nitrile Oxide-Nitrile Cycloaddition Route ([C-N-O] + [C-N]): This [3+2] cycloaddition approach involves reacting a nitrile oxide with a nitrile. To obtain the same target molecule, one would need to perform a 1,3-dipolar cycloaddition between benzonitrile oxide and 3-cyanopyridine (nicotinonitrile). In this pathway, the substituent from the nitrile oxide (phenyl) ends up at the C3 position, while the substituent from the nitrile component (3-pyridyl) is placed at the C5 position. While effective, this method can sometimes be complicated by the dimerization of the highly reactive nitrile oxide intermediate. nih.gov

The selection of the appropriate starting materials for these routes is therefore paramount for the unambiguous synthesis of the desired regioisomer.

Table 2: Regioselective Synthetic Routes to this compound

| Route | Key Reactants | Resulting Substituent Position | Product | Reference |

| Amidoxime Condensation | Benzamidoxime + Nicotinoyl Chloride | Phenyl at C3, Pyridyl at C5 | This compound | researchgate.netijpcsonline.comnih.gov |

| 1,3-Dipolar Cycloaddition | Benzonitrile Oxide + 3-Cyanopyridine | Phenyl at C3, Pyridyl at C5 | This compound | nih.gov |

Stereoselectivity

The concept of stereoselectivity in the synthesis of this compound is relevant only when one of the starting materials possesses a pre-existing chiral center. The formation of the aromatic 1,2,4-oxadiazole ring itself does not create any new stereocenters. If chiral, non-racemic starting materials (e.g., a carboxylic acid or an amidoxime with a stereocenter on a substituent) are used, the synthetic conditions are typically mild enough to ensure that the original stereochemistry is retained in the final product. researchgate.net For the parent compound, where the phenyl and pyridyl rings are achiral, stereoselectivity is not a factor in the ring-forming reaction.

Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-phenyl-5-(3-pyridyl)-1,2,4-oxadiazole, a combination of ¹H, ¹³C, and ¹⁵N NMR studies offers a complete picture of its complex architecture.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at a frequency of 400.00 MHz, reveals distinct signals corresponding to the protons of the phenyl and pyridyl rings. researchgate.net The aromatic region of the spectrum displays a series of multiplets and doublets characteristic of these two ring systems.

Specifically, the pyridyl protons appear at the most downfield shifts, a consequence of the deshielding effect of the electronegative nitrogen atom. A doublet of doublets at δ 8.75 ppm is assigned to the proton at position 6 of the pyridine (B92270) ring, while a doublet at δ 8.99 ppm corresponds to the proton at position 2. researchgate.net The proton at position 4 of the pyridyl ring is observed as a doublet of triplets at δ 8.15 ppm. researchgate.net

The protons of the phenyl ring are observed at slightly higher field strengths. The two ortho protons appear as a doublet at δ 8.10 ppm. researchgate.net The meta and para protons of the phenyl group are observed as a triplet at δ 7.50 ppm and a triplet at δ 7.62 ppm, respectively. researchgate.net A multiplet integrating to one proton at δ 7.40 ppm is also reported for the pyridyl ring. researchgate.net

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.99 | d | 2.0 | Pyridyl-H2 |

| 8.75 | dd | 4.8, 1.6 | Pyridyl-H6 |

| 8.15 | dt | 8.0, 2.0 | Pyridyl-H4 |

| 8.10 | d | 7.2 | Phenyl-H (ortho) |

| 7.62 | t | 7.6 | Phenyl-H (para) |

| 7.50 | t | 8.0 | Phenyl-H (meta) |

| 7.40 | m | - | Pyridyl-H5 |

Source: Neves, P. R., et al. (2021). researchgate.net

Carbon (¹³C) NMR Spectral Analysis

Complementing the proton NMR data, the ¹³C NMR spectrum provides a count of all unique carbon atoms and information about their chemical environment. The spectrum for this compound, recorded in CDCl₃ at 100.0 MHz, shows signals for all 13 carbon atoms in the molecule. researchgate.net

The two quaternary carbons of the 1,2,4-oxadiazole (B8745197) ring are observed at δ 163.8 and 154.9 ppm. researchgate.net The carbons of the pyridyl ring appear at δ 152.2, 147.7, 134.8, and 123.6 ppm, with the remaining signal attributed to the carbon attached to the oxadiazole ring. researchgate.net The phenyl ring carbons are found at δ 133.2, 129.5, 129.3, and 128.6 ppm, in addition to the ipso-carbon. researchgate.net

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 163.8 | C=N (Oxadiazole) |

| 154.9 | C-O (Oxadiazole) |

| 152.2 | Pyridyl-C2 |

| 147.7 | Pyridyl-C6 |

| 134.8 | Pyridyl-C4 |

| 133.2 | Phenyl-C (para) |

| 129.5 | Phenyl-C (ortho) |

| 129.3 | Phenyl-C (meta) |

| 128.6 | Phenyl C-ipso |

| 127.4 | Pyridyl C-ipso |

| 123.6 | Pyridyl-C5 |

Source: Neves, P. R., et al. (2021). researchgate.net

Nitrogen (¹⁵N) NMR Studies and Chemical Shift Correlations

While specific experimental ¹⁵N NMR data for this compound are not extensively reported in the surveyed literature, studies on related heterocyclic systems, such as substituted 1,3,4-oxadiazoles and isoxazoles, provide insight into the expected chemical shifts. researchgate.netnih.gov For nitrogen-containing heterocycles, ¹⁵N NMR is a powerful tool for probing the electronic environment of the nitrogen atoms. The chemical shifts of the nitrogen atoms in the 1,2,4-oxadiazole ring are expected to be sensitive to the electronic effects of the phenyl and pyridyl substituents. researchgate.net In related 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles, the nitrogen chemical shifts of the oxadiazole ring were found to correlate with Hammett sigma-constants of substituents on the aryl ring, indicating that ¹⁵N NMR is a sensitive probe of long-range electronic effects. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 224.0746. researchgate.net The experimentally determined value was found to be 224.0751, which is in excellent agreement with the calculated mass, confirming the molecular formula C₁₃H₉N₃O. researchgate.net

The fragmentation pattern observed in mass spectrometry can also provide valuable structural information. While a detailed fragmentation study for this specific compound is not available, studies on related oxadiazole structures show common fragmentation pathways, including cleavage of the heterocyclic ring. nih.govnih.govwordpress.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Functional Group Identification via IR Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound, recorded using a KBr pellet, shows several characteristic absorption bands. researchgate.net

Key vibrational frequencies include those associated with the C=N and C=C bonds of the aromatic and heterocyclic rings, as well as C-O stretching within the oxadiazole ring. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.net The region between 1650 and 1400 cm⁻¹ is characteristic of the stretching vibrations of the C=N and C=C bonds within the phenyl, pyridyl, and oxadiazole rings. researchgate.netresearchgate.net Specifically, bands were observed at 1724, 1632, 1604, and 1561 cm⁻¹. researchgate.net The presence of a strong band around 1263 cm⁻¹ can be attributed to the C-O-C stretching of the oxadiazole ring. researchgate.net

Table 3: Selected IR Absorption Bands for this compound

| Wavenumber (ν, cm⁻¹) | Assignment |

|---|---|

| 3421, 3327 | O-H stretch (trace water), N-H stretch (impurity) |

| 3064 | Aromatic C-H stretch |

| 1724 | C=N stretch (Oxadiazole) |

| 1632, 1604, 1561 | C=C and C=N aromatic ring stretch |

| 1448, 1396 | Aromatic ring vibrations |

| 1263 | C-O-C stretch (Oxadiazole) |

| 1090, 1067, 1023 | In-plane C-H bending |

| 930, 814, 698 | Out-of-plane C-H bending |

Source: Neves, P. R., et al. (2021). researchgate.net

While specific experimental UV-Vis absorption data for this compound in common organic solvents was not found in the surveyed literature, related compounds containing phenyl, pyridyl, and oxadiazole moieties typically exhibit strong absorption bands in the UV region. These absorptions are generally attributed to π → π* electronic transitions within the conjugated aromatic and heterocyclic system. researchgate.net For instance, substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazoles, a closely related isomer, show absorption maxima that are influenced by the substitution on the phenyl ring and the solvent environment.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Electronic Transitions and Chromophore Analysis via UV-Vis Spectroscopy

The electronic absorption characteristics of this compound are primarily governed by the conjugated system formed by the phenyl ring, the 1,2,4-oxadiazole core, and the pyridyl ring. The chromophore, which is the part of the molecule responsible for its color, encompasses this entire π-system. While specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, the electronic transitions can be inferred from studies on closely related 3,5-disubstituted 1,2,4-oxadiazoles and other aromatic-heterocyclic systems.

Typically, compounds with such a structure exhibit intense absorption bands in the ultraviolet region, generally between 250 and 350 nm. These absorptions are attributed to π → π* electronic transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. The high molar absorptivity (ε) associated with these bands is characteristic of extensively conjugated systems.

For analogous compounds, such as those in the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) series, intensive absorption maxima are frequently observed around 300 nm. researchgate.net These are assigned to the S₀→S₁ electronic transition. In some instances, a higher energy band corresponding to the S₀→S₂ transition can also be observed. researchgate.net The precise wavelength of maximum absorption (λmax) for this compound would be influenced by the planarity of the molecule and the electronic interplay between the electron-donating and electron-accepting characteristics of the phenyl and pyridyl rings, respectively, as mediated by the oxadiazole core. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) on similar structures have been employed to predict and corroborate experimental UV-Vis spectra, helping to assign the specific molecular orbitals involved in the electronic transitions. nih.gov

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Bond Length and Angle Analysis

In the solid state, the 1,2,4-oxadiazole ring is expected to be essentially planar. The bond lengths within this heterocyclic core would reflect its aromatic character, with values intermediate between single and double bonds. The C-O and N-O bond distances would be consistent with those observed in other 1,2,4-oxadiazole structures. The exocyclic C-C bonds connecting the phenyl and pyridyl rings to the oxadiazole core are of particular interest as their lengths can indicate the degree of electronic conjugation between the rings. Shorter bond lengths suggest a higher degree of π-electron delocalization across the molecule.

The bond angles within the phenyl and pyridyl rings are expected to be close to the ideal 120° for sp² hybridized carbon atoms, with minor deviations due to the presence of the nitrogen atom in the pyridine ring. The angles around the atoms of the oxadiazole ring would conform to the geometric constraints of a five-membered heterocycle. A critical parameter is the dihedral angle between the planes of the three rings. A more coplanar arrangement would maximize π-orbital overlap, leading to enhanced electronic conjugation, which would also be reflected in the UV-Vis spectrum. For instance, in the crystal structure of a related compound, the dihedral angle between the aromatic ring and the triazole ring was found to be a key structural feature. nih.gov

Table 1: Representative Bond Lengths and Angles for a Phenyl-Pyridyl-Heterocycle System (Hypothetical Data based on Analogues)

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C-C (phenyl) | ~1.39 Å |

| C-N (pyridyl) | ~1.34 Å | |

| C-N (oxadiazole) | ~1.33 Å | |

| C-O (oxadiazole) | ~1.36 Å | |

| N-O (oxadiazole) | ~1.42 Å | |

| Bond Angle | C-C-C (phenyl) | ~120° |

| C-N-C (pyridyl) | ~117° | |

| O-C-N (oxadiazole) | ~105° | |

| Dihedral Angle | Phenyl-Oxadiazole | Variable |

| Pyridyl-Oxadiazole | Variable |

Note: This table is illustrative and based on general values for similar structures. Actual values for this compound would require specific experimental determination.

Intermolecular Interactions and Packing Arrangements

Studies on analogous structures, such as those containing both oxadiazole and pyridine rings, reveal that π-π stacking interactions are a dominant feature in the crystal packing. nih.gov These interactions occur between the flat faces of the aromatic and heteroaromatic rings of adjacent molecules. The stacking can be of a "head-to-head" or offset nature. For example, in the crystal structure of 2,5-bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole, the molecules form one-dimensional chains through two distinct types of intermolecular π-π interactions.

In addition to π-π stacking, weaker hydrogen bonds of the C-H···N and C-H···O types are expected to play a significant role in stabilizing the crystal structure. The nitrogen atom of the pyridyl ring and the oxygen and nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors for hydrogen atoms attached to the carbon atoms of the phenyl and pyridyl rings of neighboring molecules. These directional interactions contribute to the formation of a well-defined three-dimensional supramolecular architecture. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these diverse intermolecular contacts within a crystal lattice.

Table 2: Common Intermolecular Interactions in Phenyl-Pyridyl-Oxadiazole Analogues

| Interaction Type | Donor | Acceptor | Typical Distance Range |

| π-π Stacking | Phenyl/Pyridyl/Oxadiazole Ring | Phenyl/Pyridyl/Oxadiazole Ring | 3.3 - 3.8 Å (interplanar) |

| C-H···N | C-H (Phenyl/Pyridyl) | N (Pyridyl/Oxadiazole) | 2.4 - 2.8 Å (H···N) |

| C-H···O | C-H (Phenyl/Pyridyl) | O (Oxadiazole) | 2.3 - 2.7 Å (H···O) |

Note: The presence and geometry of these interactions in this compound would need to be confirmed by experimental X-ray diffraction analysis.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 3,5-disubstituted 1,2,4-oxadiazoles, these methods offer a detailed picture of electron distribution and reactivity, which is difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications to 1,2,4-Oxadiazoles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently applied to heterocyclic compounds, including 1,2,4-oxadiazole (B8745197) derivatives, to predict their geometry, stability, and reactivity. For instance, DFT calculations have been employed to study the photoinduced rearrangements of 5-perfluoroalkyl-3-amino-1,2,4-oxadiazoles. In such studies, various DFT functionals are used to model the reaction pathways and identify intermediates.

In studies of related 1,3,4-oxadiazole (B1194373) derivatives, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to provide excellent agreement between theoretical and experimental data for molecular structure and vibrational spectra. ajchem-a.comajchem-a.com This level of theory is used to calculate optimized molecular geometries, frontier molecular orbitals (HOMO-LUMO), and global reactivity descriptors. ajchem-a.com For a series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives, computational design and FBDD (Fragment-Based Drug Design) efforts were undertaken to explore their potential as enzyme inhibitors. rsc.org Similarly, research on 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives utilized computational tools in their design as potential therapeutic agents. nih.gov These examples underscore the utility of DFT in predicting the properties and guiding the synthesis of complex oxadiazole compounds like 3-phenyl-5-(3-pyridyl)-1,2,4-oxadiazole.

The following table showcases typical quantum chemical descriptors calculated using DFT for oxadiazole derivatives, which would be relevant for analyzing this compound.

| Descriptor | Definition | Typical Application |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability ajchem-a.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom/group to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer |

| Softness (S) | 1/η | Reciprocal of hardness, indicates reactivity |

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital methods are another class of quantum chemical calculations that rely on first principles without the inclusion of empirical parameters. These calculations have been performed for 3,5-diaryl-substituted 1,2,4-oxadiazoles using methods such as Hartree-Fock (HF) with a 6-31G basis set. chemintech.ru The results from these gas-phase calculations have shown that the predicted molecular geometries correspond well with experimental values determined through X-ray diffraction analysis, validating the accuracy of this theoretical approach for the 1,2,4-oxadiazole system. chemintech.ru Such calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

Analysis of Electron Densities and Electrostatic Potentials

The analysis of electron density and the resulting molecular electrostatic potential (MEP) is crucial for identifying reactive sites within a molecule. MEP maps illustrate the charge distribution from a molecule's electrons and protons, providing a visual guide to its electrophilic and nucleophilic regions.

For heterocyclic compounds, MEP analysis helps predict intermolecular interactions. In a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP surface analysis indicated that the nitrogen atoms of the oxadiazole ring are the most likely binding sites for electrophilic attack due to their negative potential. ajchem-a.com Conversely, regions of positive potential, often found around hydrogen atoms, indicate sites for nucleophilic attack. ajchem-a.com

Furthermore, the analysis of non-covalent interactions (NCI), which is based on electron density (ρ) and its derivatives, can reveal subtle interactions like π-π stacking. nih.gov For N-pyridyl ureas containing a 1,2,4-oxadiazole ring, NCI plots have been used to visualize and confirm the presence of dispersive interactions between the oxadiazole and pyridine (B92270) rings. nih.gov This type of analysis would be directly applicable to this compound to understand how the phenyl and pyridyl rings interact with each other and with the central oxadiazole ring, influencing its crystal packing and interactions with biological targets.

Molecular Modeling and Dynamics Simulations

While quantum calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations provide insights into the conformational flexibility and behavior of the molecule over time, often in a simulated biological environment.

Conformational Analysis and Energy Minimization

Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in three-dimensional space. The key aspect of its conformation is the dihedral angles between the central 1,2,4-oxadiazole ring and the appended phenyl and 3-pyridyl rings.

Energy minimization, a core component of computational chemistry, is used to find the lowest energy conformation (the global minimum) and other low-energy stable conformations (local minima). This is typically the first step in any DFT or ab initio calculation to obtain an optimized geometry. ajchem-a.comacu.edu.in For a closely related isomer, 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole, computational analyses have shown that the molecule exhibits only a slight deviation from planarity, with conformational changes primarily involving the rotatable single bonds connecting the aromatic rings. nih.gov This suggests that the this compound likely has a relatively planar and rigid core structure, with the main source of flexibility being the rotation of the phenyl and pyridyl rings.

The following table lists the key rotatable bonds in this compound that would be the focus of conformational analysis.

| Rotatable Bond | Connected Moieties | Associated Dihedral Angle |

|---|---|---|

| C(oxadiazole) - C(phenyl) | 1,2,4-Oxadiazole and Phenyl Ring | Defines the orientation of the phenyl ring |

| C(oxadiazole) - C(pyridyl) | 1,2,4-Oxadiazole and 3-Pyridyl Ring | Defines the orientation of the pyridyl ring |

Molecular Dynamics (MD) Simulations for Structural Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For pyridine-oxadiazole hybrids, MD simulations have been used to confirm the stability of a ligand-protein complex over a simulation time of 100 nanoseconds. nih.gov In another study on a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole, MD simulations were performed to understand its interaction with and ability to cross a model cell membrane. nih.gov These simulations, often using force fields like AMBER, can track parameters such as the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to measure the compactness of a molecule or complex. nih.gov Such simulations are invaluable for predicting how a molecule like this compound would behave in a biological context, for example, when interacting with a target enzyme. nih.gov

Computational Prediction of Ligand-Target Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. For the 1,2,4-oxadiazole scaffold, including derivatives similar to this compound, molecular docking has been extensively used to elucidate binding modes.

Studies on related 1,2,4-oxadiazole derivatives have shown that this heterocyclic system is effective at forming key interactions within protein active sites. For instance, docking studies of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives with Glycogen Synthase Kinase 3β (GSK-3β) revealed crucial binding interactions that contribute to their inhibitory activity. nih.gov Similarly, docking simulations of 1,3,4-oxadiazole analogues against Carbonic Anhydrase II (CA-II) indicated that the compounds fit well into the entrance of the active site, primarily forming hydrogen bonds with key residues like Thr199, Thr200, and Gln92. researchgate.netnih.gov

The 1,2,4-oxadiazole ring itself, along with its phenyl and pyridyl substituents, can participate in various noncovalent interactions. nih.gov These include:

Hydrogen Bonding: The nitrogen atoms in both the oxadiazole and pyridyl rings can act as hydrogen bond acceptors. nih.gov

π-π Stacking: The aromatic phenyl and pyridyl rings, as well as the oxadiazole ring, can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket. nih.govresearchgate.net

Hydrophobic Interactions: The phenyl group can form favorable hydrophobic interactions within the target protein.

In a study on epidermal growth factor receptor (EGFR) inhibitors, docking of 1,2,4-oxadiazole derivatives helped to understand their potent inhibitory effects. rsc.orgsemanticscholar.org The combination of these interactions dictates the binding affinity and selectivity of the ligand for its target. Computational predictions have been validated through in vitro experiments, confirming the utility of this approach in designing novel therapeutic agents based on the oxadiazole scaffold. scienceopen.com

Table 1: Predicted Interactions for Oxadiazole Derivatives from Docking Studies

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Glycogen Synthase Kinase 3β (GSK-3β) | Not specified | General binding | nih.gov |

| Carbonic Anhydrase II (CA-II) | Thr199, Thr200, Gln92 | Hydrogen Bonding | researchgate.netnih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Not specified | General binding | rsc.orgsemanticscholar.org |

Mechanistic Investigations using Computational Methods

Computational methods are also employed to investigate reaction mechanisms, providing insights into how molecules like this compound are formed.

Transition State Characterization and Reaction Pathway Elucidation

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically involves the cyclization of an O-acyl-amidoxime intermediate. Quantum chemical modeling, such as that performed on the formation of the closely related 3-phenyl-5-methyl-1,2,4-oxadiazole, has shed light on this process. chemintech.ru

The reaction pathway generally proceeds as follows:

Acylation: The starting amidoxime (B1450833) (e.g., N-hydroxybenzamidine) is acylated. This can occur on either the oxygen or nitrogen atom of the oxime group.

Intermediate Formation: Computational studies show that O-acylation leads to a more stable intermediate (O-acyl-amidoxime) compared to N-acylation. chemintech.ru

Cyclization and Dehydration: The O-acyl-amidoxime intermediate undergoes intramolecular cyclization. This involves a nucleophilic attack from the nitrogen atom of the amidine group onto the carbonyl carbon. This step proceeds through a high-energy transition state. chemintech.ru

Final Product: Following cyclization, a molecule of water is eliminated to form the stable aromatic 1,2,4-oxadiazole ring. chemintech.ru

Calculations using methods like AM1/SM2.1 help to determine the geometry and energy of reactants, intermediates, transition states, and products. chemintech.ru By mapping the energy profile of the reaction, the rate-determining step and the most favorable pathway can be identified. For the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole, the transformation of the intermediate proceeds through intramolecular nucleophilic substitution, with the transfer of a proton occurring with a very low activation barrier. chemintech.ru

Prediction of Reaction Outcomes and Selectivity

Computational chemistry can predict the selectivity of reactions where multiple products are possible. In the synthesis of 1,2,4-oxadiazoles from amidoximes and acylating agents, a key point of selectivity is the initial acylation step. chemintech.ru

Quantum chemical calculations of the enthalpies of formation (ΔHf) for the possible intermediates can predict which pathway is more favorable. For the reaction of N-hydroxybenzamidine with acetyl chloride, the calculated enthalpy of formation for the O-acylated intermediate was found to be significantly lower (-163.95 kJ/mol) than that of the N-acylated intermediate (-145.81 kJ/mol). chemintech.ru This indicates that the O-acylated product is thermodynamically more stable and its formation is the preferred pathway, which has been confirmed experimentally. chemintech.ru This preference for O-acylation ultimately directs the reaction towards the formation of the desired 1,2,4-oxadiazole ring system. Such computational insights are invaluable for optimizing reaction conditions to maximize the yield of the target molecule and minimize side products.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focused on structural and physicochemical properties)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity. For 1,2,4-oxadiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been particularly useful. researchgate.netresearchgate.netiaea.org

These studies build a statistical model based on a training set of molecules with known activities. nih.gov The model can then be used to predict the activity of new, unsynthesized compounds. QSAR models for 1,2,4-oxadiazoles have highlighted the importance of several structural and physicochemical properties for biological activity, such as antibacterial or anticancer effects. researchgate.netresearchgate.net

Key findings from QSAR studies on 1,2,4-oxadiazole derivatives include:

Steric Properties: CoMFA contour maps often reveal specific regions of the molecule where bulky substituents are either favorable or unfavorable for activity. researchgate.net This information guides the placement of different functional groups on the phenyl or pyridyl rings to enhance potency.

Electrostatic Properties: The distribution of charge across the molecule is critical. CoMFA and CoMSIA electrostatic contour maps indicate where electropositive or electronegative groups would increase biological activity. researchgate.net The nitrogen and oxygen atoms of the oxadiazole ring contribute significantly to the electrostatic potential and can act as hydrogen bond acceptors. nih.gov

Hydrophobicity: Hydrophobic substituents can be crucial for activity, influencing how the molecule interacts with hydrophobic pockets in the target protein and affecting its pharmacokinetic properties like membrane permeability. nih.gov

Hydrogen Bond Donors/Acceptors: The presence and position of hydrogen bond donors and acceptors are often key determinants of binding affinity. nih.gov

A 3D-QSAR study on 1,2,4-oxadiazole antibacterials successfully defined favored and disfavored regions for steric and electrostatic properties, providing a roadmap for designing more potent analogues. researchgate.net Similarly, a QSAR study on anticancer 1,2,4-oxadiazole derivatives led to the design and synthesis of new compounds with improved activity against various cancer cell lines. researchgate.netiaea.org These models rely on calculating various molecular descriptors that quantify the structural and physicochemical characteristics of the molecules.

Table 2: Key Physicochemical Properties in QSAR Models for Oxadiazoles (B1248032)

| Property/Descriptor | Influence on Biological Activity | Reference |

|---|---|---|

| Steric Fields (CoMFA) | Defines regions where bulky groups enhance or diminish activity. | researchgate.netresearchgate.net |

| Electrostatic Fields (CoMFA/CoMSIA) | Defines regions where positive or negative potentials are favorable. | researchgate.netresearchgate.net |

| Hydrophobic Fields (CoMSIA) | Favorable hydrophobic regions suggest where nonpolar groups should be placed. | nih.gov |

| Hydrogen Bond Acceptor/Donor Fields (CoMSIA) | Identifies key locations for hydrogen bonding interactions. | nih.gov |

| Molecular Weight (MW) | Affects pharmacokinetics and must be within an optimal range ("drug-likeness"). | scienceopen.com |

| LogP (Lipophilicity) | Influences solubility, permeability, and binding; an optimal range is desired. | scienceopen.comjcchems.com |

| Topological Polar Surface Area (TPSA) | Correlates with membrane permeability and bioavailability. | jcchems.com |

Chemical Reactivity, Derivatization, and Transformation Pathways

Functionalization Strategies at Phenyl and Pyridyl Moieties

The functionalization of the peripheral phenyl and pyridyl rings in 3-phenyl-5-(3-pyridyl)-1,2,4-oxadiazole is heavily influenced by the strong electron-withdrawing nature of the central 1,2,4-oxadiazole (B8745197) heterocycle. This deactivates both aromatic rings towards standard electrophilic aromatic substitution. Conversely, the rings are activated for nucleophilic aromatic substitution (SNAr), particularly if suitable leaving groups are present.

Key functionalization strategies include:

Nucleophilic Aromatic Substitution (SNAr): While the parent compound is not primed for SNAr, derivatives bearing leaving groups (e.g., halogens) on the phenyl or pyridyl ring can readily react with nucleophiles. For instance, a fluorine atom on the pyridyl or phenyl ring can be displaced by nucleophiles like hydrazines. rsc.orgrsc.org Theoretical studies on 5-(2-fluorophenyl)-3-phenyl-1,2,4-oxadiazole (B4947141) show that the reaction with methylhydrazine proceeds via initial nucleophilic attack on the fluorinated ring. rsc.org

C-H Activation of the Pyridyl Moiety: A significant strategy involves the initial conversion of the pyridyl nitrogen to a pyridine-N-oxide. This modification activates the C-H bonds at the ortho (2- and 6-) positions of the pyridine (B92270) ring towards further functionalization. For example, pyridine-N-oxides bearing oxadiazole substituents can undergo acid-catalyzed reactions with dialkylcyanamides to introduce ureido groups, which are valuable precursors in medicinal chemistry. researchgate.net

The table below summarizes the expected reactivity for functionalization at the aryl moieties.

| Reaction Type | Ring Moiety | Activating/Deactivating Influence of Oxadiazole | Typical Conditions & Reagents | Resulting Product |

| Electrophilic Aromatic Substitution | Phenyl & Pyridyl | Strong Deactivation | Harsh conditions, generally low yielding | Substituted Phenyl/Pyridyl Ring |

| Nucleophilic Aromatic Substitution | Halogenated Phenyl/Pyridyl | Strong Activation | Base, Nucleophile (e.g., R-NH₂, RO⁻) | Nucleophile-Substituted Ring |

| C-H Functionalization | Pyridyl | Activation via N-Oxide formation | 1. m-CPBA2. Acid, Dialkylcyanamide | 2-Ureido-substituted Pyridine |

Ring-Opening and Ring-Closure (ANRORC) Rearrangements of the 1,2,4-Oxadiazole Core

The Addition of the Nucleophile, Ring-Opening, and Ring-Closure (ANRORC) mechanism is a characteristic transformation of 1,2,4-oxadiazoles, allowing for their conversion into other stable heterocyclic systems. researchgate.netrsc.org The process is initiated by the attack of a nucleophile on one of the electrophilic carbon atoms of the oxadiazole ring, typically C5. chim.itpsu.edu

The general pathway involves:

Addition: A nucleophile attacks the C5 position of the oxadiazole ring.

Ring-Opening: The N2-O1 bond of the oxadiazole cleaves, leading to an open-chain intermediate.

Ring-Closure: The intermediate undergoes intramolecular cyclization to form a new, often more stable, heterocyclic ring.

A notable example is the reductive ANRORC pathway observed when 1,2,4-oxadiazoles react with an excess of hydrazine (B178648). nih.gov This reaction produces 3-amino-1,2,4-triazoles and is applicable even for oxadiazoles (B1248032) lacking strong electron-withdrawing groups at the C5 position. nih.gov In other cases involving bidentate nucleophiles, the reaction can lead to more complex fused systems. For instance, the reaction of 5-(polyfluoroaryl)-1,2,4-oxadiazoles with hydrazine can lead to the formation of indazoles through an ANRORC-like mechanism where the initial attack occurs on the aryl ring. chim.itrsc.org

The table below illustrates potential ANRORC transformations.

| Nucleophile | Initial Site of Attack | Key Intermediate | Final Heterocyclic Product |

| Hydrazine (N₂H₄) | C5 | Open-chain amidine derivative | 3-Amino-1,2,4-triazole |

| Allylamine (B125299) (on 3-chloro derivative) | C5 | Nitrile-oxide | Tetrahydro-isoxazolo-pyrimidine |

| Methylhydrazine (on 5-fluoroaryl derivative) | Aryl ring C-F position | Spiro intermediate | Indazole |

Thermal and Photochemical Transformations of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring can undergo rearrangements and fragmentation under thermal and photochemical conditions, primarily due to the weakness of the N-O bond. chim.itresearchgate.net

Thermal Transformations: 1,2,4-oxadiazoles generally exhibit considerable thermal stability. arkat-usa.org For example, 3,5-diphenyl-1,2,4-oxadiazole (B189376) can be distilled at high temperatures, though prolonged heating can cause fragmentation into benzonitrile (B105546) and phenyl isocyanate. arkat-usa.orgresearchgate.net The most significant thermal reaction is the Boulton-Katritzky Rearrangement (BKR), an intramolecular ring transformation. chim.it BKR involves a nucleophilic atom within a side-chain at the C3 position attacking the N2 atom of the oxadiazole ring, causing cleavage of the O-N bond and formation of a new heterocyclic system. chim.it The product of a BKR depends on the nature of the side chain, with possibilities including 1,2,3-triazoles, 1,2,4-triazoles, and imidazoles. chim.it

Photochemical Transformations: Photochemical irradiation, typically with UV light, provides the energy to cleave the labile O-N bond, initiating intramolecular rearrangements. chim.itrsc.org The irradiation of 1,2,4-oxadiazole derivatives can lead to various products depending on the substituents and the solvent. rsc.org For instance, 3-amino-5-aryl-1,2,4-oxadiazoles can rearrange to form 1,3,4-oxadiazoles. rsc.org In other cases, such as with 3,5-diphenyl-1,2,4-oxadiazole, irradiation in a nucleophilic solvent like methanol (B129727) can result in open-chain products. rsc.org These reactions are thought to proceed through highly reactive intermediates that can have zwitterionic, biradical, or nitrene-like characteristics. chim.itpsu.edu A photochemical version of the Boulton-Katritzky reaction has also been reported. nih.gov

The following table summarizes these transformations.

| Condition | Transformation Type | Reactant Moiety Involved | Common Products |

| Thermal | Fragmentation | Oxadiazole Ring | Nitriles, Isocyanates |

| Thermal | Boulton-Katritzky Rearrangement | C3-Side Chain & N2 of Ring | 1,2,3-Triazoles, 1,2,4-Triazoles, Imidazoles |

| Photochemical | Ring Isomerization | Oxadiazole Ring | 1,3,4-Oxadiazoles |

| Photochemical | Ring Opening/Fragmentation | Oxadiazole Ring | Open-chain products |

Annulation Reactions and Formation of Fused Heterocyclic Systems

Annulation reactions involving the 1,2,4-oxadiazole scaffold provide a powerful route to complex, fused heterocyclic systems. These reactions often proceed via an ANRORC-type mechanism where a bidentate nucleophile reacts with the oxadiazole derivative.

Two illustrative examples from the literature demonstrate this potential:

Indazole Formation: As previously mentioned, the reaction between a 5-(2-fluorophenyl)-3-phenyl-1,2,4-oxadiazole and hydrazine serves as a model for forming fused systems. chim.it The reaction sequence involves an initial SNAr reaction where hydrazine displaces the fluorine atom. This is followed by an intramolecular nucleophilic attack of the newly introduced hydrazine moiety onto the C5 atom of the oxadiazole ring. Subsequent ring opening and recyclization yield a substituted indazole, a bicyclic fused heterocycle. chim.itrsc.org

Formation of Tetrahydro-isoxazolo-[3,4-d]-pyrimidines: A 3-chloro-1,2,4-oxadiazole (B15146131) can react with allylamine, which acts as a bidentate reagent. chim.it The allylamine initially attacks the C5 position, displacing the oxadiazole ring in an ANRORC-like process that eliminates HCl and forms a nitrile oxide intermediate. This highly reactive intermediate then undergoes an intramolecular [3+2] cycloaddition with the adjacent allyl group to generate the fused tetrahydro-isoxazolo-[3,4-d]-pyrimidine system. chim.it

These examples highlight how the inherent reactivity of the 1,2,4-oxadiazole ring can be harnessed to construct more complex molecular architectures.

| Starting Oxadiazole Derivative | Reagent | Reaction Pathway | Fused Heterocyclic Product |

| 5-(2-Fluorophenyl)-1,2,4-oxadiazole | Hydrazine | SNAr followed by ANRORC | Indazole |

| 3-Chloro-1,2,4-oxadiazole | Allylamine | ANRORC followed by [3+2] Cycloaddition | Tetrahydro-isoxazolo-[3,4-d]-pyrimidine |

Reactions at the Pyridyl Nitrogen (e.g., Quaternization)

The nitrogen atom of the 3-pyridyl substituent is a nucleophilic center and represents a key site for derivatization. Reactions at this position can modify the electronic properties and solubility of the entire molecule.

Two primary reactions occur at the pyridyl nitrogen:

Quaternization: The pyridyl nitrogen readily reacts with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary pyridinium (B92312) salts. researchgate.netosti.gov This reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724). The resulting pyridinium salt carries a permanent positive charge, significantly increasing its polarity and water solubility. researchgate.net

N-Oxide Formation: The pyridyl nitrogen can be oxidized to form the corresponding pyridine-N-oxide. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide alters the electronic character of the pyridine ring, making it more electron-rich and activating its α- and γ-positions for further reactions, including C-H functionalization. researchgate.net

| Reaction Type | Reagent | Solvent | Product |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Acetonitrile | Pyridinium Salt |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Dichloromethane (DCM) | Pyridine-N-oxide |

Advanced Research Applications and Interdisciplinary Contributions of the 1,2,4 Oxadiazole Scaffold

Bioisosteric Replacement Strategies in Scaffold Design

In modern drug discovery, bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of lead optimization. researchgate.net The 1,2,4-oxadiazole (B8745197) ring is widely recognized as a superior bioisostere for amide and ester functionalities. researchgate.netscispace.comnih.gov This substitution is particularly advantageous because the oxadiazole ring offers significantly greater resistance to metabolic degradation by hydrolytic enzymes like esterases, a common liability for ester-containing drug candidates. researchgate.netrsc.org

The incorporation of the 1,2,4-oxadiazole moiety has been a successful strategy in developing novel therapeutic agents across various domains, including neuroprotective MAO-B inhibitors, CB2 receptor ligands, and antimicrobial compounds. rsc.orgnih.govmdpi.com In the context of 3-phenyl-5-(3-pyridyl)-1,2,4-oxadiazole, the scaffold serves as a stable, non-hydrolyzable linker between a phenyl group and a pyridyl group, a common structural motif in pharmacologically active molecules. nih.govmdpi.com

Coordination Chemistry of 1,2,4-Oxadiazoles with Metal Centers

While 1,3,4-oxadiazoles have been more extensively studied, the coordination chemistry of 1,2,4-oxadiazoles is an emerging field with significant potential. nih.govresearchgate.net The presence of multiple heteroatoms makes them attractive ligands for the construction of coordination polymers and metal complexes with unique properties. nih.govmatilda.science

The compound this compound is an exemplary ligand for metal coordination. The key design feature is the presence of the pyridyl group attached to the oxadiazole ring. The nitrogen atom of the pyridine (B92270) ring, along with one of the nitrogen atoms of the oxadiazole ring, can act as a bidentate chelating unit, binding to a single metal center. nih.gov

Research on the closely related isomer, 3-(2′-pyridyl)-5-(phenyl)-1,2,4-oxadiazole, has demonstrated this principle. nih.gov This ligand readily forms complexes with various transition metals, including Copper(II), Nickel(II), and Zinc(II). nih.gov The coordination typically involves the pyridyl nitrogen and the nitrogen atom at the 4-position of the oxadiazole ring, forming a stable five-membered chelate ring with the metal ion. nih.govresearchgate.net The stoichiometry and final structure of the resulting complexes are influenced by factors such as the choice of metal salt, the counter-ion, and the solvent system used during synthesis. nih.govresearchgate.net

The coordination of pyridyl-substituted 1,2,4-oxadiazoles to metal centers yields complexes with diverse geometries. nih.gov For instance, the reaction of 3-(2′-pyridyl)-5-(phenyl)-1,2,4-oxadiazole with metal(II) salts has produced complexes that have been characterized crystallographically. nih.gov

A review of related complexes reveals that the resulting coordination geometry is highly dependent on the metal ion and ancillary ligands. nih.govresearchgate.net For example, Cu(II) complexes with pyridyl-oxadiazole ligands can adopt distorted square-pyramidal or octahedral geometries, often influenced by the Jahn-Teller effect. nih.govresearchgate.net Ni(II) complexes with these ligands have been shown to form octahedral structures, while Zn(II), lacking ligand field stabilization effects, can also form stable octahedral complexes. nih.gov

| Complex | Metal Center | Ligand | Observed Geometry | Coordination Details |

|---|---|---|---|---|

| [Cu(L)₂(H₂O)₂]²⁺ | Cu(II) | 3-(2′-pyridyl)-5-(phenyl)-1,2,4-oxadiazole | Distorted Octahedral | Two bidentate ligands and two axial water molecules. nih.gov |

| [Ni(L)₂(H₂O)₂]²⁺ | Ni(II) | 3-(2′-pyridyl)-5-(phenyl)-1,2,4-oxadiazole | Octahedral | Two bidentate ligands and two water molecules in a cis configuration. nih.gov |

| [Zn(L)₂(H₂O)₂]²⁺ | Zn(II) | 3-(2′-pyridyl)-5-(phenyl)-1,2,4-oxadiazole | Octahedral | Two bidentate ligands and two cis-coordinated water molecules. nih.gov |

Applications in Material Science and Engineering

Diaryl-substituted oxadiazoles (B1248032) are a well-established class of materials in optoelectronics due to their high thermal stability, excellent film-forming properties, and distinct electronic characteristics. researchgate.net The electron-deficient nature of the oxadiazole ring makes these compounds effective electron transporters, a crucial function in various electronic devices. rsc.orgspiedigitallibrary.org

The 1,2,4-oxadiazole scaffold, when substituted with aromatic groups like phenyl and pyridyl rings, often gives rise to materials with significant photoluminescent (PL) and electroluminescent (EL) properties. lifechemicals.com These molecules are frequently used as electron-transport layers (ETL) or as emitters in Organic Light-Emitting Diodes (OLEDs). spiedigitallibrary.orgacs.org The combination of an electron-deficient oxadiazole core with electron-donating or transporting aryl substituents creates a bipolar structure that facilitates charge recombination, leading to light emission. acs.org

Derivatives containing both pyridine and oxadiazole moieties have been synthesized and investigated for their EL properties. spiedigitallibrary.org The pyridine unit, being electron-deficient itself, can enhance the electron-transporting capabilities of the material. spiedigitallibrary.org Studies on related 1,3,4-oxadiazole (B1194373) emitters show that these compounds typically exhibit strong fluorescence in the blue to green region of the spectrum, with emission wavelengths ranging from 450 to 490 nm. acs.org The photophysical properties can be fine-tuned by modifying the substituents on the aryl rings. researchgate.net For instance, a water-soluble probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole core was shown to be emissive in aqueous solutions. nih.gov

Organic materials with large second-order non-linear optical (NLO) responses are critical for applications in optoelectronics and photonics, including optical switching and data storage. bohrium.comias.ac.in A common design strategy for NLO molecules involves connecting an electron-donor group to an electron-acceptor group through a π-conjugated bridge. bohrium.com

The 1,2,4-oxadiazole ring is an effective π-bridge in such systems. bohrium.combohrium.com In this compound, the phenyl and pyridyl rings can function as donor/acceptor units, creating a polarized molecule with potential for a significant NLO response. Theoretical studies on donor-acceptor oxadiazoles have shown that the choice of substituents dramatically influences the first hyperpolarizability (β), a measure of molecular NLO activity. bohrium.com Decreasing the HOMO-LUMO energy gap by using strong donor and acceptor groups generally leads to larger hyperpolarizability values. bohrium.com Experimental and theoretical studies on various 1,3,4-oxadiazole derivatives have demonstrated substantial β values, highlighting their promise for NLO applications. bohrium.comdntb.gov.ua The high dipole moments and hyperpolarizability values suggest these materials are promising candidates for advanced photonic technologies and could exhibit a notable electro-optic (EO) response. dntb.gov.uaresearchgate.net

| Compound Structure | Donor (D) Group | Acceptor (A) Group | Calculated β (x 10⁻³⁰ esu) | Reference |

|---|---|---|---|---|

| D-(1,3,4-oxadiazole)-A | -N(CH₃)₂ | -NO₂ | 195.05 | bohrium.com |

| D-(1,3,4-oxadiazole)-A | -NH₂ | -NO₂ | 150.94 | bohrium.com |

| D-(1,3,4-oxadiazole)-A | -OH | -NO₂ | 100.22 | bohrium.com |

| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | -Phenyl | -Bromophenyl | 5.50 (x 10⁻³⁰ esu) | dntb.gov.uaresearchgate.net |

Development of Sensors and Energetic Materials

Sensors:

While direct research into the application of this compound as a chemical sensor is limited in publicly available literature, the foundational structure combining phenyl, pyridyl, and oxadiazole rings suggests significant potential in this field. The pyridyl group, with its basic nitrogen atom, can act as a protonation site, making the molecule sensitive to pH changes. The oxadiazole and phenyl rings contribute to a conjugated system that can exhibit fluorescence.

A study on a closely related isomer, 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole , has demonstrated its utility as a pH-responsive fluorescent probe. nih.govnih.gov A water-soluble derivative of this 1,3,4-oxadiazole isomer was synthesized and showed a "turn-on" colorimetric and "turn-off" fluorescence response in a slightly acidic pH range of 5.5 to 6.5. nih.govnih.gov This behavior is attributed to the protonation of the pyridine nitrogen, which alters the electronic properties of the molecule and, consequently, its interaction with light. Given the structural similarities, it is plausible that this compound could be developed into a fluorescent sensor for detecting changes in pH or for the detection of metal ions that can coordinate with the nitrogen atoms of the pyridine and oxadiazole rings. acs.orgresearchgate.net The photophysical properties of such compounds, including high molar extinction coefficients and fluorescence quantum yields, make them good candidates for practical applications as fluorescent sensors. semanticscholar.org

Energetic Materials:

In general, energetic materials based on oxadiazole backbones are of significant interest. For instance, the combination of 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones has been explored to create energetic materials with high detonation performance and low sensitivity. benthamdirect.com The thermal stability of oxadiazole-based compounds is a key factor in their application as heat-resistant explosives. researchgate.net While the 1,3,4-oxadiazole isomer is often noted for its superior stability due to the absence of easily cleaved N-O bonds, the 1,2,4-oxadiazole ring is also a viable component in energetic materials. mdpi.comnih.gov The introduction of nitro groups onto the phenyl or pyridyl rings of this compound could be a strategy to enhance its energetic properties, a common approach in the design of new energetic compounds.

Molecular Design Strategies in Agrochemistry

The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in the development of new agrochemicals, exhibiting a broad spectrum of activities including insecticidal, fungicidal, and herbicidal properties. mdpi.comrsc.orgresearchgate.net While specific studies on the agrochemical applications of this compound are not extensively documented, research on analogous compounds provides a strong basis for its potential in this sector.

The design of new pesticides often involves the "splicing" of known active fragments. benthamdirect.com The phenyl and pyridyl groups in the target compound are common in many pesticides. For instance, pyridylpyrazole-4-carboxamides containing a 1,2,4-oxadiazole ring have been synthesized and shown to have good insecticidal activities. researchgate.net In one study, these compounds achieved 100% mortality against the diamondback moth (Plutella xylostella) at a concentration of 400 μg/mL. researchgate.net